1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
CAS No.: 1704490-88-9
Cat. No.: VC5051392
Molecular Formula: C17H21N5O3S2
Molecular Weight: 407.51
* For research use only. Not for human or veterinary use.
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine - 1704490-88-9](/images/structure/VC5051392.png)
Specification
CAS No. | 1704490-88-9 |
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Molecular Formula | C17H21N5O3S2 |
Molecular Weight | 407.51 |
IUPAC Name | 5-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C17H21N5O3S2/c1-11-16(12(2)20-19-11)27(23,24)22-6-3-4-13(9-22)8-15-18-17(21-25-15)14-5-7-26-10-14/h5,7,10,13H,3-4,6,8-9H2,1-2H3,(H,19,20) |
Standard InChI Key | SLDVYXZPGJXRIG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Introduction
Structural Elucidation and Nomenclature
The compound features a piperidine core (a six-membered saturated ring with one nitrogen atom), modified at two positions:
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Position 1: A sulfonyl group (–SO₂–) linked to a 3,5-dimethyl-1H-pyrazole ring.
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Position 3: A methylene bridge (–CH₂–) connecting the piperidine to a 1,2,4-oxadiazole ring, which is further substituted at position 3 with a thiophene moiety.
Key Structural Components:
Synthetic Strategies
While no direct synthesis route for this compound is documented, analogous methodologies from recent piperidine-functionalization studies provide a plausible framework :
Proposed Synthesis Pathway:
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Piperidine Functionalization:
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Key Reactions:
Physicochemical Properties
Based on structural analogs , the compound’s properties were extrapolated:
Comparative Analysis with Structural Analogs
Challenges and Future Directions
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Synthetic Optimization: Scalability of the nickel-catalyzed cross-coupling step requires refinement to improve yields beyond 40% .
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Target Identification: Proteomic studies are needed to map interactions with SHH pathway components .
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Toxicological Profiling: Assessment of hERG channel inhibition risks due to the piperidine scaffold .
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